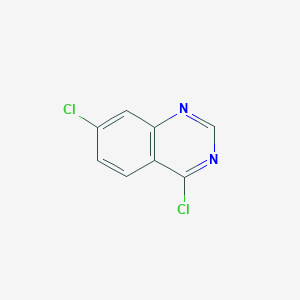

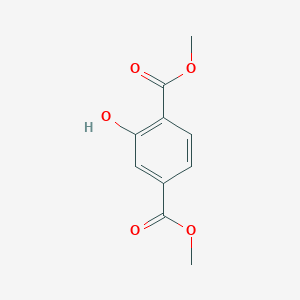

4-Hydroxy-2-methylpyrimidine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Hydroxy-2-methylpyrimidine-5-carbonitrile is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities and applications in medicinal chemistry. The papers provided discuss various pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach is the three-component condensation of β-ketonitriles, pyridinium ylides, and aldehydes, which can lead to the formation of dihydrofuran and pyran carbonitriles with good yields . Another method involves the reaction of ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles with acetamidine to produce 2-methylpyrimidin-4(3H)-ones and related compounds . Additionally, a one-pot, three-component reaction in the presence of a catalytic amount of cetyltrimethylammonium bromide in water has been used to synthesize 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives .

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the solid-state structure of various pyrimidine derivatives, revealing details such as hydrogen bonding and π-π stacking interactions . Spectroscopic techniques like IR, NMR, and UV-vis absorption and fluorescence spectroscopy have been used to study the structural features and optical properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives often include Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization . The formation of certain pyrimidine derivatives has been investigated using labeled compounds, which helped elucidate the incorporation of nitrogen and carbon atoms into specific positions of the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their absorption and fluorescence characteristics, have been studied in various solvents. These studies have shown that solvent effects can significantly influence the emission spectra of these compounds . Additionally, the absorption spectra of these compounds have been recorded in different solvents, temperatures, and pH values, providing insights into their protonation constants and solvatochromic effects .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Triazolo and Cyanoamino Pyrimidines : 4-Hydroxy-2-methylpyrimidine-5-carbonitrile is used in the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles through a three-component condensation process. This synthesis demonstrates its utility in creating complex chemical structures (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Formation of Furo[2,3-d]pyrimidines : It serves as a starting material in the synthesis of Furo[2,3-d]pyrimidines and Pyrimido[4,5:4,5]furo(2,3-d)pyrimidines. These compounds are achieved through various chemical reactions including alkylation and ring closure (Moneam, Geies, El-Naggar, & Mousa, 2004).

Development of Scalable Syntheses : This compound is instrumental in developing scalable syntheses for 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1. This showcases its importance in large-scale industrial applications (Zhao, Ma, & Chen, 2012).

Biomedical Applications

Antibacterial Properties : Certain derivatives of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, such as pyrazolo[3,4-d]pyrimidine derivatives, have been studied for their antibacterial properties. This highlights its potential in medicinal chemistry and drug development (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Estrogen Receptor Binding Affinity : Compounds synthesized from 4-Hydroxy-2-methylpyrimidine-5-carbonitrile have been evaluated for their binding affinity to estrogen receptors. This suggests its relevance in studies related to hormonal therapies and breast cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Safety And Hazards

Propriétés

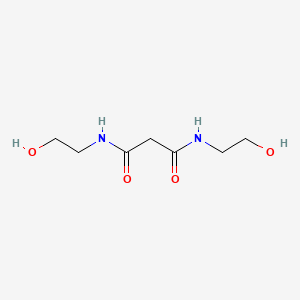

IUPAC Name |

2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPKYRXUBCRKIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294229 |

Source

|

| Record name | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-methylpyrimidine-5-carbonitrile | |

CAS RN |

27058-54-4 |

Source

|

| Record name | 27058-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)